molecular formula C9H7ClO B108033 7-Chloro-1-indanone CAS No. 34911-25-6

7-Chloro-1-indanone

Cat. No.: B108033
CAS No.: 34911-25-6
M. Wt: 166.6 g/mol
InChI Key: YNFZQNGHYQYLCF-UHFFFAOYSA-N
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Description

7-Chloro-1-indanone: is a chemical compound belonging to the class of indanones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a chlorine atom at the 7th position of the indanone structure imparts unique chemical properties to this compound. Indanones and their derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by cyclization and chlorination. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane. The reaction is carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advancements in green chemistry have led to the development of more environmentally friendly methods, such as microwave-assisted synthesis and high-intensity ultrasound techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

Scientific Research Applications

Chemistry: 7-Chloro-1-indanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in inhibiting enzymes involved in metabolic pathways and modulating receptor activity in cellular signaling .

Medicine: The compound has been investigated for its potential therapeutic applications. It exhibits anticonvulsant, anticholinergic, and anticancer activities. Research has shown that this compound derivatives can inhibit the growth of certain cancer cell lines and may be useful in the development of new anticancer drugs .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of dyes, pigments, and polymers with specific properties .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-indanone is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it valuable in various research and industrial applications, setting it apart from other indanone derivatives .

Properties

IUPAC Name

7-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFZQNGHYQYLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458995
Record name 7-CHLORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34911-25-6
Record name 7-Chloro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-CHLORO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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